molecular formula C28H20F4O5S2 B1393215 Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate CAS No. 915090-37-8

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

Cat. No. B1393215
M. Wt: 576.6 g/mol
InChI Key: HOMIPVFSNRXVAD-UHFFFAOYSA-M
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Patent
US08900792B2

Procedure details

To a mixture of sodium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzene sulfonate (52.0 g, 0.1516 mol) and triphenylsulfonium bromide (42.50 g, 0.1238 mol) was added 300 mL of distilled, de-ionized water and 300 mL of CH2Cl2. The reaction mixture was stirred at room temperature over the weekend. Stirring was stopped and the organic layer was isolated and washed twice with a 1% solution of aqueous ammonium hydroxide (175 mL), and five times with distilled, de-ionized water (250 mL), dried over sodium sulfate, and filtered. A few crystals (about 12.5 mg) of hydroquinone were added and the solvent was completely distilled under reduced pressure to yield the product as a pale, yellow oil. The product was dissolved at 50 wt % in acetonitrile for further use. 1H NMR (500 MHz, acetone-d6, δ ppm): 7.8 (m, 15H), 6.5 (s, 1H), 6.1 (s, 1H), 2.1 (s, 3H). 19F NMR (300 MHz, acetone-d6, δ ppm): −157 (s, 2F), −140 (s, 2F).
Name
sodium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzene sulfonate
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])[C:5]([F:15])=[C:4]([F:16])[C:3]=1[S:17]([O-:20])(=[O:19])=[O:18].[Na+].[Br-].[C:23]1([S+:29]([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(#N)C>[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])[C:5]([F:15])=[C:4]([F:16])[C:3]=1[S:17]([O-:20])(=[O:19])=[O:18].[C:36]1([S+:29]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
sodium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzene sulfonate
Quantity
52 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)OC(C(=C)C)=O)F)F)S(=O)(=O)[O-].[Na+]
Name
Quantity
42.5 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 300 mL
DISTILLATION
Type
DISTILLATION
Details
of distilled
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
the organic layer was isolated
WASH
Type
WASH
Details
washed twice with a 1% solution of aqueous ammonium hydroxide (175 mL), and five times
DISTILLATION
Type
DISTILLATION
Details
with distilled
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
de-ionized water (250 mL), dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
A few crystals (about 12.5 mg) of hydroquinone were added
DISTILLATION
Type
DISTILLATION
Details
the solvent was completely distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the product as a pale, yellow oil

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=C(C(=C1F)OC(C(=C)C)=O)F)F)S(=O)(=O)[O-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.